3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid
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Overview
Description
3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is an organoboron compound with the molecular formula C12H17BO4. It is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group and a tetrahydro-2H-pyran-4-yl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethanol Intermediate: This intermediate can be synthesized via the reduction of tetrahydro-2H-pyran-4-carboxylic acid or its derivatives.
Etherification: The tetrahydro-2H-pyran-4-ylmethanol is then reacted with 3-bromophenol under basic conditions to form the corresponding ether.
Borylation: The final step involves the borylation of the ether using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Esterification: The boronic acid can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols and acid catalysts.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential as a molecular probe or in the development of boron-containing drugs.
Mechanism of Action
The primary mechanism of action for 3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tetrahydro-2H-pyran-4-yl and methoxy groups.
4-Methoxyphenylboronic Acid: Lacks the tetrahydro-2H-pyran-4-yl group.
Tetrahydro-2H-pyran-4-ylboronic Acid: Lacks the methoxyphenyl group.
Uniqueness
3-(Tetrahydro-2H-pyran-4-YL)methoxyphenylboronic acid is unique due to the presence of both the tetrahydro-2H-pyran-4-yl and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[3-(oxan-4-ylmethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10,14-15H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKLDKCLFDDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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